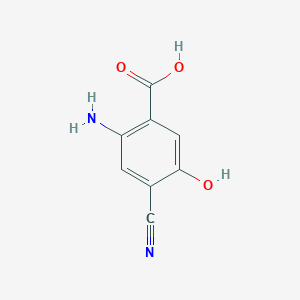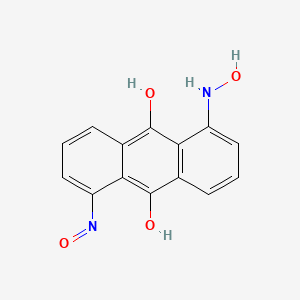
1,5-Bis(hydroxyamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(hydroxyamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two hydroxyamino groups attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Bis(hydroxyamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene-9,10-dione followed by reduction. The nitration step introduces nitro groups at the 1 and 5 positions, which are subsequently reduced to hydroxyamino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration is performed using concentrated nitric acid and sulfuric acid, followed by reduction with iron powder in hydrochloric acid.
化学反応の分析
Types of Reactions
1,5-Bis(hydroxyamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the hydroxyamino groups can lead to the formation of amino groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene core, due to the electron-donating nature of the hydroxyamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 1,5-dinitrosoanthracene-9,10-dione or 1,5-dinitroanthracene-9,10-dione.
Reduction: Formation of 1,5-diaminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
1,5-Bis(hydroxyamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential anticancer properties, particularly in the development of anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism by which 1,5-Bis(hydroxyamino)anthracene-9,10-dione exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyamino groups can form hydrogen bonds and interact with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or interference with DNA replication, contributing to its potential anticancer properties.
類似化合物との比較
Similar Compounds
- 1,4-Bis(hydroxyamino)anthracene-9,10-dione
- 1,8-Bis(hydroxyamino)anthracene-9,10-dione
- 1,5-Diaminoanthracene-9,10-dione
Comparison
1,5-Bis(hydroxyamino)anthracene-9,10-dione is unique due to the specific positioning of the hydroxyamino groups, which influences its reactivity and interaction with other molecules. Compared to 1,4- and 1,8-isomers, the 1,5-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
60080-32-2 |
|---|---|
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC名 |
1-(hydroxyamino)-5-nitrosoanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-3-1-5-9(15-19)11(7)14(18)8-4-2-6-10(16-20)12(8)13/h1-6,15,17-19H |
InChIキー |
OCDHNGVPCBLGDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NO)C(=C3C=CC=C(C3=C2O)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)

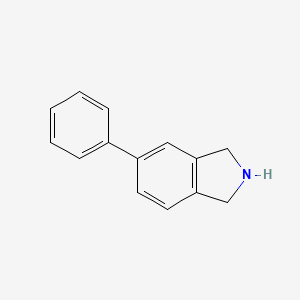
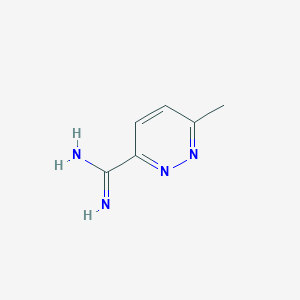
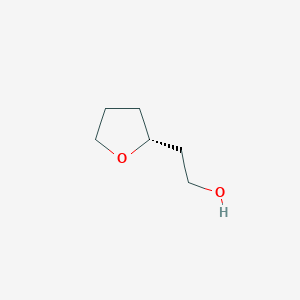
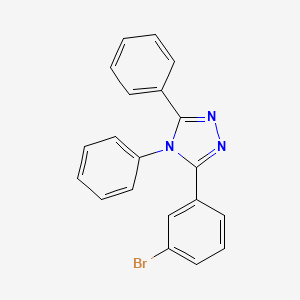
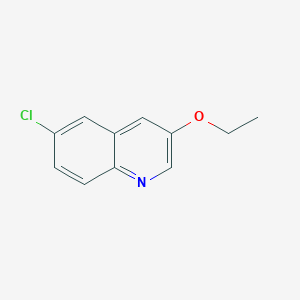
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
